N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide
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Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivative Formation N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, along with its derivatives, is part of a broader class of compounds synthesized for various biological applications. The synthesis process involves intricate reactions like condensation, cyclization, and aminolysis, leading to the formation of compounds with potential antimicrobial properties. For instance, α,β-unsaturated ketones were used in a series of reactions involving cyanothioacetamide, ethyl chloroacetate, and ammonium acetate, yielding compounds with notable antibacterial and antifungal activities (Hossan et al., 2012). Similarly, the synthesis of polyazaheterocycles incorporating 1,2,4-thiadiazole resulted in compounds with biological relevance, highlighting the versatility of these chemical frameworks (Shikhaliev et al., 2016).
Antimicrobial and Anti-inflammatory Properties These synthesized compounds exhibit promising antimicrobial and anti-inflammatory properties. Several studies have shown that the synthesized pyrimidinone, oxazinone, and their derivatives, starting from different substrates, have good antimicrobial activities comparable to standard drugs like streptomycin and fusidic acid (Sabry et al., 2013). The anti-inflammatory properties of similar compounds were also noted, with activities comparable to reference drugs such as Prednisolone® (Amr et al., 2007).
Antitumor and Analgesic Activities The broader class of pyrimidine derivatives to which N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide belongs has also been explored for antitumor and analgesic activities. Studies report the synthesis of novel derivatives with significant therapeutic activity against various human tumor cell lines, highlighting their potential as antitumor agents (Masaret, 2021). Additionally, the anti-inflammatory and analgesic activities of these compounds were tested, with some derivatives showing significant effects, reinforcing the therapeutic potential of these chemical entities (Abdulla, 2008).
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-10-11(2)22-18-23(17(10)25)14(8-26-18)6-16(24)19-7-13-5-15(12-3-4-12)21-9-20-13/h5,9,12,14H,3-4,6-8H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLOBWIDNPKCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=CC(=NC=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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